molecular formula C18H23NO3 B1389357 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline CAS No. 1040685-41-3

3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline

Cat. No. B1389357
CAS RN: 1040685-41-3
M. Wt: 301.4 g/mol
InChI Key: AJYKVTZFCSHJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline is a biochemical compound used for proteomics research . It has a molecular formula of C18H23NO3 and a molecular weight of 301.38 .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline consists of 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. Its molecular formula is C18H23NO3 and it has a molecular weight of 301.38 .

Mechanism of Action

The mechanism of action for 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline is not specified in the search results. As a biochemical used in proteomics research, it may be involved in various biological processes, but specific details are not provided .

Future Directions

The future directions for the use of 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

properties

IUPAC Name

3-ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-21-18-7-5-6-15(12-18)19-13-14(2)22-17-10-8-16(20-3)9-11-17/h5-12,14,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYKVTZFCSHJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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